molecular formula C7H12IN3 B11810597 4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine

4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B11810597
M. Wt: 265.09 g/mol
InChI Key: ANSCIIIYKUXYDA-UHFFFAOYSA-N
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Description

4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine typically involves the iodination of 1-isopropyl-3-methyl-1H-pyrazol-5-amine. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The process requires careful monitoring of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over reaction parameters, leading to efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Products: Various substituted pyrazoles.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced forms of the original compound.

Scientific Research Applications

4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, enabling the compound to bind to various enzymes and receptors. This binding can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

    1-Isopropyl-3-methyl-1H-pyrazol-5-amine: Lacks the iodine atom, resulting in different reactivity and applications.

    4-Bromo-1-isopropyl-3-methyl-1H-pyrazol-5-amine: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior.

    4-Chloro-1-isopropyl-3-methyl-1H-pyrazol-5-amine:

Uniqueness: The presence of the iodine atom in 4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine imparts unique chemical properties, making it more reactive in certain substitution and coupling reactions. This uniqueness enhances its utility in the synthesis of complex molecules and its potential as a lead compound in drug discovery.

Properties

Molecular Formula

C7H12IN3

Molecular Weight

265.09 g/mol

IUPAC Name

4-iodo-5-methyl-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C7H12IN3/c1-4(2)11-7(9)6(8)5(3)10-11/h4H,9H2,1-3H3

InChI Key

ANSCIIIYKUXYDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1I)N)C(C)C

Origin of Product

United States

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